Methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula . It is classified as a cyclopropane derivative, characterized by the presence of a phenyl group, a trimethylsilyl group, and a methyl ester functional group. This compound is notable for its unique structural features and reactivity, making it of significant interest in organic synthesis and various scientific applications.
Methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate falls under the category of organic compounds, specifically within the subcategory of cyclopropane derivatives. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of Methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate typically involves cyclopropanation reactions. A common method includes the reaction of phenylacetylene with trimethylsilyldiazomethane in the presence of a catalyst.
Key technical details include:
Methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate features a cyclopropane ring attached to a phenyl group and a trimethylsilyl group. The molecular structure can be represented using the following data:
| Property | Data |
|---|---|
| CAS Number | 918432-06-1 |
| Molecular Formula | |
| Molecular Weight | 248.39 g/mol |
| IUPAC Name | Methyl 2-phenyl-3-trimethylsilylcyclopropane-1-carboxylate |
| InChI Key | POWDUDIHHVUQED-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1C(C1Si(C)C)C2=CC=CC=C2 |
The presence of the trimethylsilyl group enhances the compound's reactivity due to its ability to undergo nucleophilic substitution reactions.
Methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate is involved in several chemical reactions due to its strained cyclopropane ring and functional groups.
Key reactions include:
The mechanism of action for Methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate revolves around its structural features:
These characteristics enable the compound to act as an intermediate in various organic synthesis pathways .
Methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate is typically encountered as a colorless liquid with distinct physical characteristics.
Key properties include:
These properties make it suitable for various applications in organic chemistry .
Methyl 2-phenyl-3-(trimethylsilyl)cyclopropane-1-carboxylate has several applications in scientific research:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9